5,7-Dibromobenzofuran
Overview
Description
5,7-Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O and a molecular weight of 275.92 . It is used for research and development purposes .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, the Rap-Stoermer condensation of salicylaldehydes with phenacyl bromides can be used to generate benzofuran heterocycles . Another method involves the use of secondary cyclic amines, like pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in SNAr reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran core with bromine atoms at the 5 and 7 positions .Scientific Research Applications
Synthesis and Reactivity
5,7-Dibromobenzofuran is used in various chemical syntheses and reactivity studies. For instance, it reacts with dimethylformamide-dimethylacetal to produce enaminone, a precursor for novel azines and azolotriazines. This reaction path is instrumental in developing compounds with potential applications in medicinal chemistry and materials science (Sanad & Mekky, 2018).
Anti-Estrogen Breast Cancer Agents
Derivatives of this compound, such as 3-acyl-5-hydroxybenzofurans, show promise as potential anti-estrogen breast cancer agents. Research indicates these compounds exhibit antiproliferation against human breast cancer cells and are valuable in drug design against breast cancer (Li et al., 2013).
Cross-Coupling Studies
Studies involving this compound include regio- and chemoselective cross-coupling, where it was used with atom-economic reagents under palladium catalysis. This research helps understand the compound's reactivity and potential for creating novel benzofuran products, important in pharmaceuticals and materials science (Rao et al., 2016).
Nanomaterials in Cancer Research
Nanofibrous scaffolds loaded with biologically active derivatives of this compound are explored in cancer research. These compounds, due to their specific molecular structure, have shown potential in inhibiting cancer cell growth and may play a significant role in developing new cancer therapies (Kandhasamy et al., 2017).
Antibacterial and Acaricidal Activities
Amino derivatives of this compound demonstrate antibacterial and acaricidal activities. Research indicates that these compounds are effective against various bacteria and mites, which can be beneficial in agricultural and pharmaceutical industries (Spatlova, 2019).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 5,7-dibromobenzofuran belongs, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to various biochemical changes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been found to influence a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The biological activity of benzofuran derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including 5,7-Dibromobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of antimicrobial agents .
properties
IUPAC Name |
5,7-dibromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQLLPYOVTNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458835 | |
Record name | 5,7-dibromobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-08-6 | |
Record name | 5,7-Dibromobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23145-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-dibromobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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